molecular formula C6H4FNO2 B1296142 6-Fluoropicolinic acid CAS No. 402-69-7

6-Fluoropicolinic acid

Cat. No. B1296142
CAS RN: 402-69-7
M. Wt: 141.1 g/mol
InChI Key: DIEMCUFYSOEIDU-UHFFFAOYSA-N
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Description

6-Fluoropicolinic acid (6-FP) is an organic compound belonging to the picolinic acid family. It is a white crystalline solid that can be synthesized from the reaction of 6-fluoroindole and acetic anhydride. 6-FP has been studied extensively due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Synthesis of Novel Herbicides

6-Fluoropicolinic acid plays a significant role in the development of novel herbicides. Research conducted by Johnson et al. (2015) highlighted the successful synthesis of 4-amino-5-fluoropicolinates using cascade cyclization of fluoroalkyl alkynylimines with primary amines. This process led to the creation of 5-fluoropyridines, which were easily converted into picolinaldehyde derivatives. These derivatives were further elaborated into structures with potential as herbicides. This method allowed access to picolinic acids with alkyl or aryl substituents at the 6-position, previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Fluorophore Development for Biomedical Analysis

This compound derivatives have been explored for their potential in the development of novel fluorophores. Singh and Singh (2007) synthesized new fluorophores involving picolinic acid derivatives. These compounds demonstrated strong fluorescence in various solvents, indicating potential for use in biomedical applications, such as labeling of nucleosides and enhancement of hybridization affinity in oligodeoxyribonucleotides (Singh & Singh, 2007).

Fluorescence Labeling in Chromatography

This compound derivatives have also been utilized in chromatography for fluorescence labeling. Hirano et al. (2004) investigated 6-Methoxy-4-quinolone, derived from picolinic acid, as a fluorophore. It exhibited strong fluorescence across a wide pH range in aqueous media, making it useful as a fluorescent labeling reagent in chromatographic analyses (Hirano et al., 2004).

Modification of Agarose for Sensing Applications

Research by Kondaveeti et al. (2014) explored the use of 6-aminoagarose mediated syntheses involving picolinic acid for the development of fluorogenic pyridine carboxylic acid amides. This modification of agarose led to the creation of compounds that may find applications as sensors in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).

Safety and Hazards

6-Fluoropicolinic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMCUFYSOEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280229
Record name 6-Fluoropicolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402-69-7
Record name 402-69-7
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Record name 6-Fluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoropyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a heterogeneous solution of 2-fluoro-6-methyl-pyridine (9.65 g, 86.8 mmol) in water (400 mL) was added potassium permanganate (31.6 g, 200 mmol), and the reaction was heated to approximately 100° C. After 30 minutes, additional potassium permanganate (16.5 g, 104 mmol) was added, and the reaction heated at 100° C. overnight. The reaction was filtered through celite to remove manganese salts. The mother liquor was washed with ethyl ether (200 mL×3), neutralized to pH 7, and concentrated down to approximately 100 mL total volume. The aqueous solution was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate, followed by 20% i-PrOH/CHCl3 (×3). The combined organic layers were dried over MgSO4 and concentrated. The solids were suspended in chloroform, sonicated, then filtered to remove remaining side products. The mother liquor was concentrated to give 5.47 g as a white crystalline solid, 45% yield. 1H NMR: consistent with structure. MS (ion spray) 140 (M−).
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9.65 g
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31.6 g
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400 mL
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16.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-6-methylpyridine (75 g, 693 mmol) in 42% tetrafluoroboric acid (291 ml) was gradually added a solution of sodium nitrite (47.8 g, 693 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. After the reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure, and the residue was distilled away to give 2-fluoro-6-methylpyridine (27.9 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C., and 2-fluoro-6-methylpyridine (27.9 g) was added. The mixture was heated under reflux for 4 hrs. Insoluble material was filtered off with celite from the reaction solution, and the filtrate was concentrated to 200 ml. Then, 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 6-fluoro-2-pyridinecarboxylic acid (5.84 g, 14%).
Quantity
100 g
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1.2 L
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27.9 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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